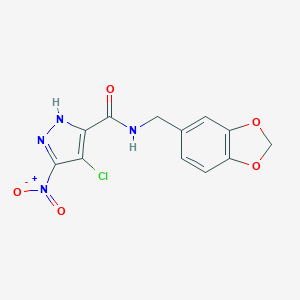
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. The compound has also been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide. One area of research is to further investigate the compound's mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound and to explore its potential as a lead compound for the development of new drugs. Additionally, research could be conducted to investigate the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a multi-step process involving various chemical reactions. The process starts with the reaction of 1,3-benzodioxole with chloroacetyl chloride, followed by the reaction of the resulting compound with nitroacetone. The final step involves the reaction of the intermediate product with 4-chloro-3-nitropyrazole-5-carboxylic acid to yield the desired product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C12H9ClN4O5 |
Poids moléculaire |
324.67 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |
Clé InChI |
QLYOIJJLXFBIJM-UHFFFAOYSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)

![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213892.png)

![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)

![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)